
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is a piperidine derivative with the molecular formula C10H20N2O2. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) typically involves the reaction of 3,5-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbethoxy group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbethoxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI): Unique due to its specific substitution pattern on the piperidine ring.
4-Amino-1-carbethoxy-3-methylpiperidine: Lacks the additional methyl group at the 5-position.
4-Amino-1-carbethoxy-5-methylpiperidine: Lacks the additional methyl group at the 3-position.
Uniqueness
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is unique due to the presence of both methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
ethyl 4-amino-3,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)12-5-7(2)9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
SHTUTXIOXCCHBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC(C(C(C1)C)N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[d]isoxazole-3-carbonyl Chloride](/img/structure/B8533210.png)
![2-[3,4-Bis(methyloxy)phenyl]-3-oxopentanenitrile](/img/structure/B8533225.png)

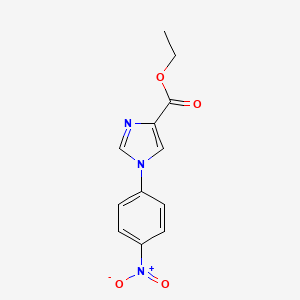

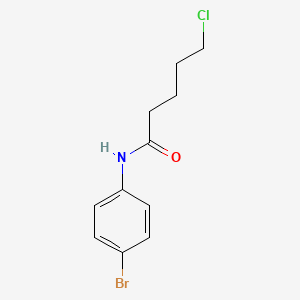

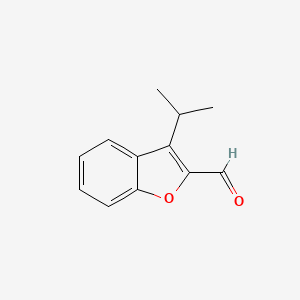


![2-Acetyl-6-methylpyrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8533265.png)
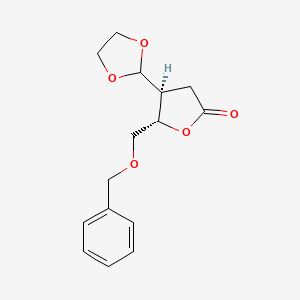
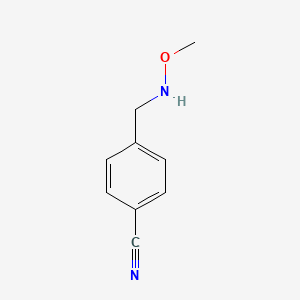
![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]pyridine N-oxide](/img/structure/B8533285.png)
